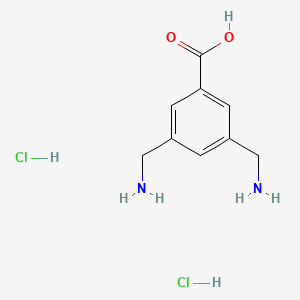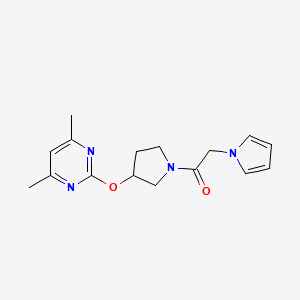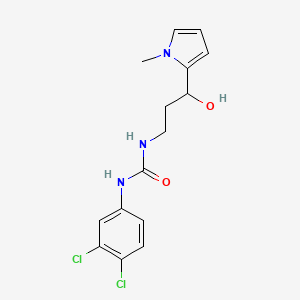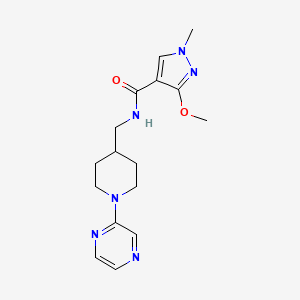
2,5-dimethyl-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties .Physical and Chemical Properties Analysis
1,2-Dimethylimidazole is a solid with a melting point of 37-39 °C (lit.) and a boiling point of 204 °C (lit.) . It has a density of 1.084 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
The compound has been part of various chemical syntheses, primarily focusing on the development of novel chemical structures with potential biological activities. Research by Hassan et al. (2009) involved the preparation of 4-(5-Amino-4-cyano-1-p-tolyl-1H-pyrrol-3-yl)-N,N-dimethyl-benzenesulfonamide and its conversion into several pyrrolo[2,3-d]pyrimidin-5-yl)-N,N-dimethyl-benzenesulfonamide derivatives. These compounds were screened against bacteria and fungi, showing promising results in some derivatives (Hassan, El-Maghraby, Abdel Aal, & Bashandy, 2009).
Antimicrobial and Anticancer Properties
Research has delved into the antimicrobial and anticancer properties of these compounds. The synthesis of various derivatives of the compound led to the exploration of their cytotoxic activities against cancer cell lines. Tomorowicz et al. (2020) synthesized a series of novel 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides, which showed significant cytotoxic activity against colon, breast, and cervical cancer cell lines (Tomorowicz et al., 2020).
Photosensitizing Agents for Cancer Treatment
Pişkin et al. (2020) investigated the application of benzenesulfonamide derivatives as photosensitizers for photodynamic therapy, a treatment for cancer. The study highlighted the good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield of these compounds, indicating their potential use in Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition and Molecular Docking Studies
Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole, exploring their effects on enzyme activities. The compounds displayed inhibitory actions on enzymes such as cholesterol esterase, tyrosinase, and α-amylase, and molecular docking studies were performed to understand the binding interactions between the inhibitors and enzymes (Alyar et al., 2019).
Mécanisme D'action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Orientations Futures
Propriétés
IUPAC Name |
2,5-dimethyl-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c1-13-4-5-14(2)16(10-13)27(25,26)23-7-6-20-17-11-18(22-12-21-17)24-9-8-19-15(24)3/h4-5,8-12,23H,6-7H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKWRJJGOPNQLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(2-cyanophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2640767.png)
![tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2640768.png)



![N-(1,3-benzothiazol-2-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2640774.png)



![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2640781.png)
![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-phenylacetic acid](/img/structure/B2640784.png)


![(2E)-2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B2640790.png)
